molecular formula C23H22N2O4 B4188857 N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide

N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide

Cat. No. B4188857
M. Wt: 390.4 g/mol
InChI Key: IMURYBYKXMESEL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide, also known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal properties.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects, including reducing stress-induced anxiety and depression-like behaviors in animal models. It has also been found to increase the levels of certain proteins involved in synaptic plasticity, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide in lab experiments is its ability to selectively target certain neurotransmitters without affecting others, which makes it a useful tool for studying the role of specific neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide is that its effects may vary depending on the species and strain of animal used, which can make it difficult to compare results across different studies.

Future Directions

There are several avenues for future research on N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide, including exploring its potential therapeutic properties in other medical conditions, such as post-traumatic stress disorder (PTSD) and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide and its effects on various neurotransmitter systems in the brain. Finally, studies on the long-term effects of N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide use are also needed to determine its safety and efficacy as a potential therapeutic agent.
In conclusion, N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide is a promising chemical compound that has shown potential therapeutic properties in various medical conditions. Its selective targeting of certain neurotransmitters makes it a useful tool for studying the role of specific neurotransmitters in various physiological and behavioral processes. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications in other medical conditions.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide has been studied extensively for its potential therapeutic properties in various medical conditions, including depression, anxiety, and addiction. It has been found to have anxiolytic and antidepressant effects in animal models, and its use in treating opioid addiction has also been explored.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-phenoxypropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16(29-19-8-4-3-5-9-19)22(26)25-21-11-7-6-10-20(21)23(27)24-17-12-14-18(28-2)15-13-17/h3-16H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMURYBYKXMESEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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